

An In-depth Technical Guide on 4-bromo-1-cyclopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-cyclopropyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1-cyclopropyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for **4-bromo-1-cyclopropyl-1H-pyrazole**, this guide presents the crystallographic data for the closely related parent compound, 4-bromo-1H-pyrazole, to offer structural insights. The guide also details a likely synthetic route and a general crystallization protocol. Furthermore, it explores the role of pyrazole derivatives as kinase inhibitors, specifically focusing on the c-Met signaling pathway, a critical target in cancer therapy.

Crystallographic Data of 4-bromo-1H-pyrazole (Proxy Structure)

The crystal structure of 4-bromo-1H-pyrazole provides valuable information about the geometry and packing of a similar pyrazole core. The data presented below is sourced from the crystallographic study of 4-bromo-1H-pyrazole.[1] It is important to note that the addition of the cyclopropyl group at the N1 position in the target molecule will induce changes in the overall molecular conformation and crystal packing.

Table 1: Crystal Data and Structure Refinement for 4-bromo-1H-pyrazole

Parameter	Value
Empirical Formula	C ₃ H ₃ BrN ₂
Formula Weight	146.97
Temperature	170 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pnma
Unit cell dimensions	a = 12.534(3) Å, α = 90° b = 13.989(3) Å, β = 90° c = 5.779(1) Å, γ = 90°
Volume	1013.9(4) Å ³
Z	8
Density (calculated)	1.926 Mg/m ³

Table 2: Selected Bond Lengths and Angles for 4-bromo-1H-pyrazole

Bond/Angle	Length (Å) / Degrees (°)
Br(1)-C(4)	1.875(7)
N(1)-N(2)	1.349(8)
N(1)-C(5)	1.327(10)
N(2)-C(3)	1.331(10)
C(3)-C(4)	1.376(10)
C(4)-C(5)	1.383(10)
C(5)-N(1)-N(2)	113.1(6)
C(3)-N(2)-N(1)	105.4(6)
N(2)-C(3)-C(4)	111.9(7)
C(3)-C(4)-C(5)	104.7(7)
N(1)-C(5)-C(4)	104.9(7)

Experimental Protocols

Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole

The following protocol is an adapted method for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole** based on established procedures for similar N-substituted pyrazoles.

Reaction Scheme:

Materials:

- 4-bromo-1H-pyrazole
- Bromocyclopropane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- To this suspension, add bromocyclopropane (1.1 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-bromo-1-cyclopropyl-1H-pyrazole**.

Crystallization of 4-bromo-1-cyclopropyl-1H-pyrazole

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The following are general methods that can be applied for the crystallization of small organic molecules like **4-bromo-1-cyclopropyl-1H-pyrazole**.^{[2][3][4][5][6]}

Method 1: Slow Evaporation

- Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.
- Filter the solution to remove any particulate matter.

- Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free environment at a constant temperature.
- Crystals should form over a period of several days to weeks.

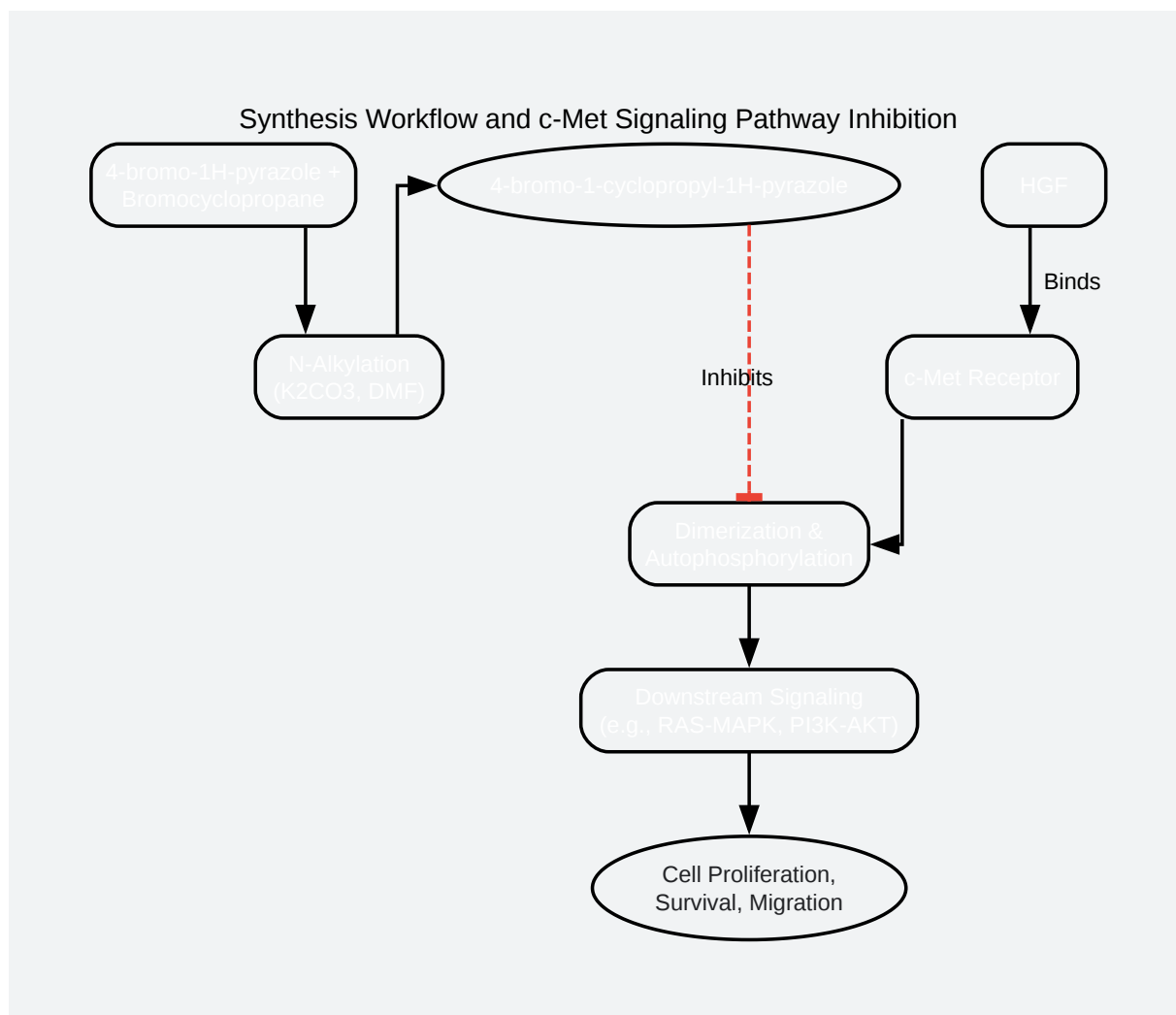
Method 2: Vapor Diffusion

- Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
- Place this solution in a small open vial.
- Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or pentane).
- The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Signaling Pathway and Biological Activity

4-bromo-1-cyclopropyl-1H-pyrazole is reported to be a c-Met kinase inhibitor.^[7] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.^{[8][9]} Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.^[8] Pyrazole-based compounds have emerged as a significant class of kinase inhibitors.^[10]

The diagram below illustrates a simplified workflow for the synthesis and a general overview of the c-Met signaling pathway, highlighting the point of inhibition by a pyrazole-based inhibitor.



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Caption: Synthetic route to **4-bromo-1-cyclopropyl-1H-pyrazole** and its inhibitory action on the c-Met signaling pathway.

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